

Commercial Availability and Applications of Diethyl Allylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl allylphosphonate*

Cat. No.: *B092648*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylphosphonate (DEAP), with CAS number 1067-87-4, is a versatile organophosphorus compound that serves as a crucial building block in various chemical syntheses. Its unique structure, featuring both a reactive allyl group and a phosphonate moiety, makes it a valuable reagent in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the commercial availability of **Diethyl allylphosphonate**, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Diethyl allylphosphonate is a colorless liquid with a molecular formula of C₇H₁₅O₃P and a molecular weight of 178.17 g/mol. [1][2] Key physical and chemical properties are summarized in the table below, compiled from various commercial suppliers.

Property	Value	Reference(s)
CAS Number	1067-87-4	[1] [2]
Molecular Formula	C7H15O3P	[1] [2]
Molecular Weight	178.17 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [3]
Boiling Point	46 °C at 0.35 mmHg	
Density	1.022 g/mL	
Refractive Index (n _{20/D})	1.4325 to 1.4345	[1]
Purity (by GC)	≥90%, ≥96%, ≥97%, ≥98%	[1] [2] [3]
SMILES	CCOP(=O)(CC=C)OCC	[1]
InChI Key	YPJHXRAHMUKXAE- UHFFFAOYSA-N	[1]

Commercial Availability and Suppliers

Diethyl allylphosphonate is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized chemical providers. The compound is typically offered in research quantities (e.g., 5g, 25g, 100g) as well as in bulk for larger-scale applications.[\[1\]](#)[\[2\]](#)[\[4\]](#) The following tables provide a non-exhaustive list of suppliers in different geographical regions.

Major Global Suppliers

Supplier	Purity Offered	Available Quantities	Notes
Sigma-Aldrich (Merck)	98%	5g, 25g	Global distributor for research chemicals.
Thermo Fisher Scientific	97%	5g, 25g	Also available under the Acros Organics brand. [1] [5]
Chem-Impex International	≥98% (GC)	5g, Bulk request	Specializes in fine chemicals. [3]
CP Lab Safety	min 90% (GC)	100g	Supplier of laboratory chemicals. [2]

Suppliers in North America

Supplier	Location	Purity	Notes
Alkali Scientific	USA	-	Distributor for MilliporeSigma (Sigma-Aldrich). [4]
Filo Chemical	USA	Various	Distributor of phosphorus-based chemicals. [6]

Suppliers in Europe

Supplier	Location	Purity	Notes
Manchester Organics	United Kingdom	97%	Specializes in organic synthesis building blocks.
Alterkem	France	Various	Distributor of specialty chemicals. [7]
Fine Organics	Europe-wide	Various	Network of distributors across Europe. [8]

Suppliers in Asia

Supplier	Location	Purity	Notes
GIHI CHEMICALS CO.,LIMITED	China	-	Manufacturer and supplier of chemicals. [9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Diethyl allylphosphonate** and its application in key chemical transformations relevant to drug development.

Synthesis of Diethyl Allylphosphonate via the Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing **Diethyl allylphosphonate** is the Michaelis-Arbuzov reaction.[\[10\]](#) This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Materials:

- Triethyl phosphite
- Allyl bromide
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Nitrogen atmosphere setup
- Distillation apparatus

Procedure:

- To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol).[10]
- Add allyl bromide (5.52 mL, 33 mmol) to the flask.[10]
- Heat the reaction mixture to 71 °C for 3 hours.[10]
- After the reaction is complete, increase the temperature to approximately 120 °C for 2 hours to distill off the excess allyl bromide.[10]
- The resulting product is **Diethyl allylphosphonate** as a colorless oil (expected yield: ~98%).[10]
- The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[10]

Application in the Horner-Wadsworth-Emmons (HWE) Reaction for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, which are common structural motifs in many biologically active molecules.

Diethyl allylphosphonate can be utilized in a modified HWE reaction to introduce a vinylphosphonate moiety, a key component in some antiviral and anticancer agents.

General Protocol for HWE Reaction:

- Deprotonation of the Phosphonate: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate reagent in a dry aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether). Cool the solution to a low temperature (typically -78 °C or 0 °C). Add a strong base (e.g., n-butyllithium, sodium hydride, or lithium diisopropylamide (LDA)) dropwise to generate the phosphonate carbanion.
- Reaction with Carbonyl Compound: To the solution of the phosphonate carbanion, add a solution of the aldehyde or ketone in the same dry solvent dropwise at the same low temperature.

- Reaction Progression and Work-up: Allow the reaction to stir at the low temperature for a specified time, then gradually warm to room temperature. The reaction progress can be monitored by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

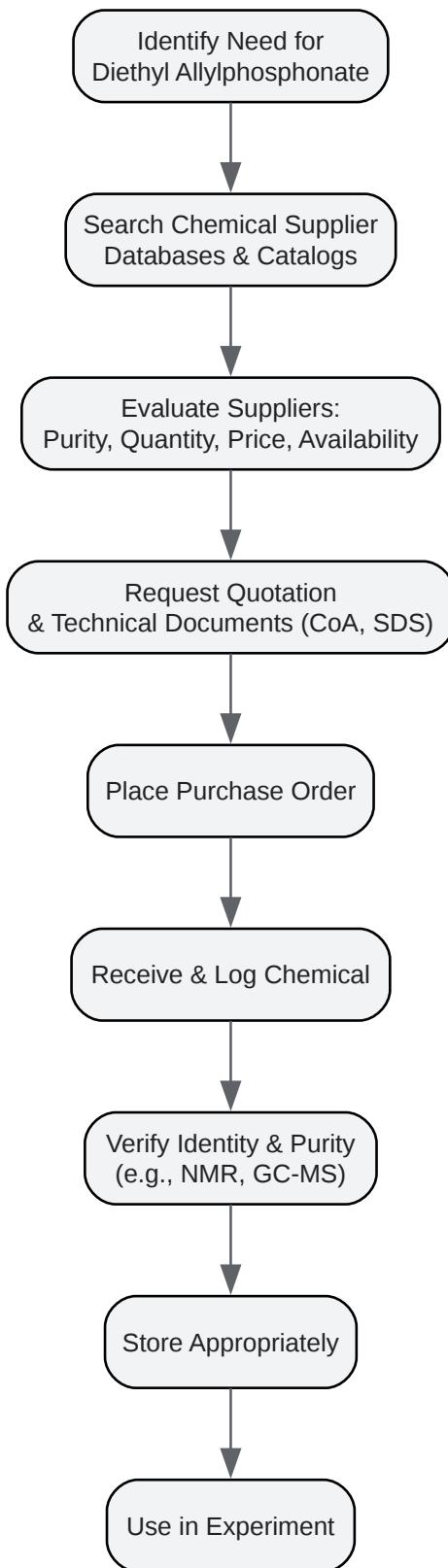
Example Application: Synthesis of a Vinylphosphonate Analogue

While a specific protocol for the direct HWE reaction of the allyl carbanion of **Diethyl allylphosphonate** is less common due to potential side reactions, the phosphonate moiety itself is often incorporated into molecules that then undergo HWE reactions. For instance, **Diethyl allylphosphonate** can be a precursor to more complex phosphonates used in the synthesis of analogues of bioactive compounds like FTY720, a sphingosine-1-phosphate receptor modulator.^[11] A general representation of a subsequent HWE reaction is provided in the diagram below.

Application in Flame Retardant Materials

Diethyl allylphosphonate can be copolymerized with other monomers to produce polymers with enhanced flame-retardant properties.^[12] The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier.

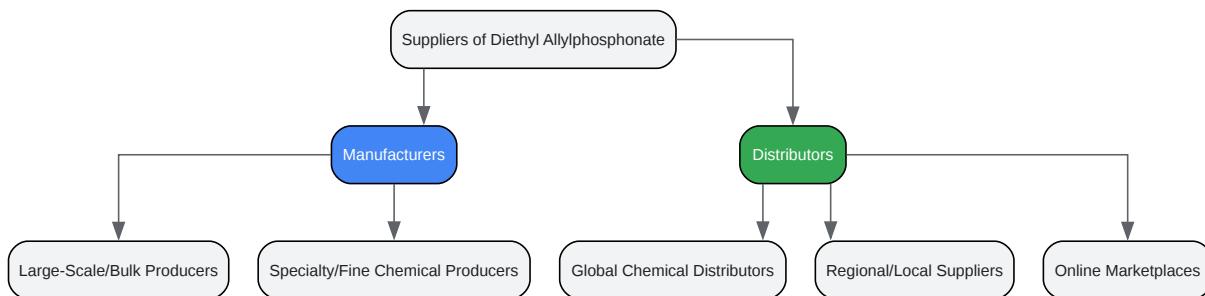
Protocol for Copolymerization (General):


- In a reaction vessel, combine **Diethyl allylphosphonate** with a comonomer (e.g., an unsaturated polyester resin).
- Add a radical initiator (e.g., benzoyl peroxide).
- Heat the mixture under an inert atmosphere to initiate polymerization. The specific temperature and reaction time will depend on the comonomer and initiator used.

- The resulting polymer will have the phosphonate moiety incorporated into its structure, imparting flame retardancy.

Visualizations

Procurement Workflow for Diethyl Allylphosphonate

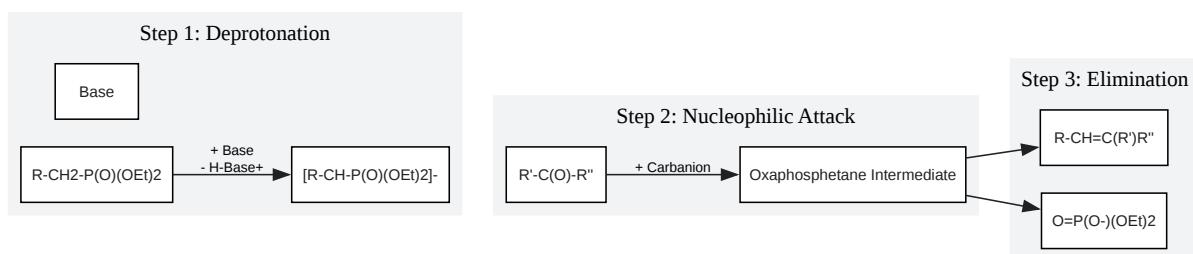

The following diagram illustrates a typical workflow for a research or drug development professional to procure **Diethyl allylphosphonate**.

[Click to download full resolution via product page](#)

Caption: A typical procurement workflow for **Diethyl allylphosphonate**.

Classification of Diethyl Allylphosphonate Suppliers

This diagram provides a logical classification of the types of suppliers for **Diethyl allylphosphonate**.



[Click to download full resolution via product page](#)

Caption: Classification of **Diethyl allylphosphonate** suppliers.

Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction, a key application for phosphonates in organic synthesis.

[Click to download full resolution via product page](#)

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl allylphosphonate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alkalisci.com [alkalisci.com]
- 5. Diethyl allylphosphonate, 97% | Fisher Scientific [fishersci.ca]
- 6. Filo Chemical [filochemical.eu]
- 7. Alterkem: Specialized Chemical Products Distributor in Europe [alterkem.com]
- 8. Distributors - fine.eu [fine.eu]
- 9. echemi.com [echemi.com]
- 10. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Commercial Availability and Applications of Diethyl Allylphosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092648#commercial-availability-and-suppliers-of-diethyl-allylphosphonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com